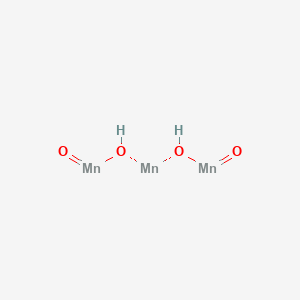
Manganese tetroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese tetroxide, also known as trimanganese tetraoxide, is a chemical compound with the formula Mn₃O₄. It is a brownish-black powder that is insoluble in water but soluble in hydrochloric acid. This compound is found naturally as the mineral hausmannite and is used in various industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese tetroxide can be synthesized through several methods:
Electrospinning Technique: This involves electrospinning a homogeneous viscous solution of manganese acetate in polyvinyl alcohol (PVA) and calcining the nanofibers at 1000°C for 2 hours.
Air Oxidation Method: Free divalent manganese ions are oxidized by air to form this compound.
Reduction Method: Manganese sulfate solution is heated, and ammoniacal liquor or bicarbonate of ammonia is added to precipitate this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Manganese tetroxide undergoes various chemical reactions:
Oxidation: It acts as a catalyst in the oxidation of methane and carbon monoxide.
Substitution: Reaction with acetic acid yields manganese(II) acetate and manganese(III) oxide.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxygen or other oxidizing agents.
Reduction Reactions: Often use reducing agents like aluminum.
Substitution Reactions: Acids like acetic acid are commonly used.
Major Products:
Oxidation: Produces oxidized products like carbon dioxide.
Reduction: Produces manganese metal.
Substitution: Produces manganese(II) acetate and manganese(III) oxide.
Scientific Research Applications
Manganese tetroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including the oxidation of organic compounds.
Biology: Studied for its effects on plant growth and enzymatic activities in plants.
Medicine: Investigated for its potential use in medical imaging and as a component in certain medical devices.
Mechanism of Action
The mechanism by which manganese tetroxide exerts its effects involves its ability to act as a catalyst and participate in redox reactions. In biological systems, it can enhance enzymatic activities and promote the uptake of mineral elements in plants . The compound’s unique structure allows it to interact with various molecular targets and pathways, making it effective in diverse applications.
Comparison with Similar Compounds
Manganese tetroxide can be compared with other manganese oxides, such as:
Manganese Dioxide (MnO₂): Used in batteries and as a catalyst. It has a higher oxidation state compared to this compound.
Manganese(II) Oxide (MnO): Used in fertilizers and ceramics. It has a lower oxidation state and different reactivity compared to this compound.
Potassium Permanganate (KMnO₄): A strong oxidizing agent used in water treatment and as a disinfectant.
This compound is unique due to its mixed oxidation states (+2 and +3) and its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions and applications.
Biological Activity
Manganese tetroxide (Mn3O4) is a compound of manganese that has garnered attention due to its unique biological activities, particularly in the fields of medicine and environmental science. This article explores the biological activity of this compound, focusing on its antioxidant properties, cytotoxic effects, potential therapeutic applications, and implications for human health.
1. Antioxidant and Enzyme-like Activities
Manganese oxides, including this compound, exhibit both pro-oxidant and anti-oxidant activities. Research has demonstrated that manganese oxide nanoparticles (MnOx NPs) can mimic enzyme functions, exhibiting oxidase-, catalase-, and superoxide dismutase (SOD)-like activities. These activities are crucial in regulating oxidative stress in biological systems.
- Enzyme-like Activities :
- Mn3O4 showed the strongest oxidation efficiency towards glutathione compared to other manganese oxides .
- In cellular studies, MnOx NPs induced concentration-dependent decreases in cell viability; however, at lower concentrations (<100 μM), they significantly reduced hydrogen peroxide-induced cytotoxicity in Caco-2 cells .
2. Cytotoxicity and Cellular Effects
The cytotoxic effects of this compound have been documented in various studies. The compound's ability to induce oxidative stress can lead to cell death via pathways such as caspase activation.
- Cell Viability Studies :
3. Therapeutic Applications
This compound's enzyme-like properties suggest potential therapeutic applications, particularly in treating oxidative stress-related neurological disorders.
- Potential for Neurological Disorders :
- Mn3O4 has been proposed as a candidate for therapeutic applications in conditions like Parkinson’s disease due to its ability to mimic multiple enzymes involved in oxidative stress regulation .
- Studies indicate that mixed-phase manganese oxide nanoparticles can exhibit both cytotoxicity and antioxidant effects, highlighting their complex biological interactions .
4. Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its nanoparticles:
5. Environmental Implications
This compound's properties extend beyond medical applications; it also plays a role in environmental science.
Properties
Molecular Formula |
H2Mn3O4 |
|---|---|
Molecular Weight |
230.828 g/mol |
IUPAC Name |
hydroxy(oxo)manganese;manganese |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q;2*+1;;;;/p-2 |
InChI Key |
AMWRITDGCCNYAT-UHFFFAOYSA-L |
Canonical SMILES |
O[Mn]=O.O[Mn]=O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















